2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
CAS No.:
Cat. No.: VC10202072
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O2S |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 2-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C18H17N3O2S/c22-16-9-10-19-18(20-16)24-11-17(23)21-14-7-3-1-5-12(14)13-6-2-4-8-15(13)21/h1,3,5,7,9-10H,2,4,6,8,11H2,(H,19,20,22) |
| Standard InChI Key | MRRJOOBZFZAVTH-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC=CC(=O)N4 |
| Canonical SMILES | C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC=CC(=O)N4 |
Introduction
Synthesis
The synthesis of such a compound would involve several steps, potentially starting with the preparation of tetrahydrocarbazole using methods like those described for high-purity tetrahydrocarbazole synthesis . The pyrimidine ring could be introduced via a sulfanylation reaction, where a suitable pyrimidine derivative is reacted with a carbazole derivative.
Potential Applications
Compounds with pyrimidine and carbazole moieties often have applications in pharmaceuticals and materials science due to their potential biological activity and optical properties.
Research Findings
Given the lack of specific data on this compound, research findings would need to focus on related compounds. For example, pyrimidine derivatives are known for their biological activity, including antiviral and anticancer properties . Carbazole derivatives are used in organic light-emitting diodes (OLEDs) and other electronic materials.
Data Tables
Since specific data for 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is not available, we can create a hypothetical table based on related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| Related Pyrimidine Derivative | C9H9N5O3S | 267.26 | Pharmaceuticals |
| Tetrahydrocarbazole | C12H13N | 171.24 | Materials Science |
| Hypothetical Compound | Estimated C20H18N4O2S | >350 | Pharmaceuticals, Materials |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume